molecular formula C17H15NO2 B15251318 2-(3-Aminopropyl)anthracene-9,10-dione CAS No. 87155-41-7

2-(3-Aminopropyl)anthracene-9,10-dione

Katalognummer: B15251318
CAS-Nummer: 87155-41-7
Molekulargewicht: 265.31 g/mol
InChI-Schlüssel: UOFRDPMKKYTQIG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(3-Aminopropyl)anthracene-9,10-dione is a derivative of anthraquinone, a compound known for its diverse applications in various fields such as dye production, medicine, and organic electronics. This compound features an anthracene core substituted at the 9 and 10 positions with a dione group and an aminopropyl side chain at the 2 position. The unique structure of this compound imparts specific chemical and physical properties that make it valuable for scientific research and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Aminopropyl)anthracene-9,10-dione typically involves the reaction of anthraquinone with 3-aminopropylamine under controlled conditions. One common method includes the use of a solvent such as ethanol or methanol, with the reaction mixture being heated to reflux for several hours. The product is then purified through recrystallization or chromatography techniques .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes as described above. The process is optimized for yield and purity, often incorporating advanced purification methods such as high-performance liquid chromatography (HPLC) to ensure the final product meets industry standards.

Analyse Chemischer Reaktionen

Types of Reactions

2-(3-Aminopropyl)anthracene-9,10-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different quinone derivatives.

    Reduction: Reduction reactions can convert the dione groups to hydroxyl groups, forming anthracenediol derivatives.

    Substitution: The aminopropyl group can participate in substitution reactions, leading to the formation of various substituted anthracene derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products

The major products formed from these reactions include various anthracene derivatives with modified functional groups, which can be further utilized in different applications.

Wissenschaftliche Forschungsanwendungen

2-(3-Aminopropyl)anthracene-9,10-dione has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2-(3-Aminopropyl)anthracene-9,10-dione involves its interaction with cellular components at the molecular level. In biological systems, it can intercalate into DNA, disrupting the replication process and leading to cell death. This property is particularly useful in anticancer research, where the compound targets rapidly dividing cancer cells. Additionally, its fluorescence properties allow it to be used as a probe for studying cellular processes in real-time .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 1-(3-Aminopropyl)anthracene-9,10-dione
  • 2-(2-Aminoethyl)anthracene-9,10-dione
  • 9,10-Anthraquinone

Uniqueness

2-(3-Aminopropyl)anthracene-9,10-dione is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to other anthraquinone derivatives, it exhibits enhanced fluorescence and specific reactivity, making it valuable for specialized applications in research and industry .

Eigenschaften

CAS-Nummer

87155-41-7

Molekularformel

C17H15NO2

Molekulargewicht

265.31 g/mol

IUPAC-Name

2-(3-aminopropyl)anthracene-9,10-dione

InChI

InChI=1S/C17H15NO2/c18-9-3-4-11-7-8-14-15(10-11)17(20)13-6-2-1-5-12(13)16(14)19/h1-2,5-8,10H,3-4,9,18H2

InChI-Schlüssel

UOFRDPMKKYTQIG-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C=C(C=C3)CCCN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.